molecular formula C17H14N4O2S B2464713 2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396862-69-3

2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No. B2464713
CAS RN: 1396862-69-3
M. Wt: 338.39
InChI Key: BVCCRIFXTODJEA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzoxazole . Benzoxazole derivatives have been studied for their antitubercular activity . They are designed and synthesized from intermediate chalcones .


Synthesis Analysis

The synthesis of similar compounds involves the design and synthesis from intermediate chalcones . The synthesized compounds are characterized by FT-IR, 1 H-NMR, Mass spectroscopy and bases of elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzoxazole ring attached to a pyrazole ring . The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moiety might be responsible for the observed biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of intermediate chalcones to form the benzoxazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically analyzed using techniques like FT-IR, 1 H-NMR, and Mass spectroscopy .

Scientific Research Applications

Fluoride Detection

This compound can be used in the synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative, which exhibits excellent selectivity towards fluoride anions in solution. This derivative can be a useful tool for quantifying fluoride content in solution by both absorbance and emission measurements .

Antitubercular Activity

A series of derivatives of this compound were designed and synthesized, and they showed promising antitubercular activity. In particular, compounds with electron-releasing groups showed the most potent activity compared to that of the standard drug .

Protein Tyrosine Phosphatase 1B Inhibition

Some acetamidobenzoic acid derivatives of this compound can act as inhibitors of protein tyrosine phosphatase 1B, which has therapeutic potential for Type II diabetes .

Cytotoxicity Against Cancer Cell Lines

A class of benzo[d]oxazol-2(3H)-one derivatives of this compound has been synthesized and their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines was evaluated. Many of these compounds displayed excellent to moderate activity .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activity, particularly their potential as inhibitors of GRK2 and 5 . Additionally, the impact of different substituents on the phenyl ring attached to the pyrazole ring could be investigated further .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(11-24-17-20-13-5-1-2-7-15(13)23-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-8,10H,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCCRIFXTODJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

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